molecular formula C21H21N3O4 B2500844 N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-2-(2,5-dimethylphenyl)acetamide CAS No. 922044-74-4

N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-2-(2,5-dimethylphenyl)acetamide

Cat. No.: B2500844
CAS No.: 922044-74-4
M. Wt: 379.416
InChI Key: UCDOBQVVYNGHKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-2-(2,5-dimethylphenyl)acetamide is a recognized potent and selective antagonist of the Transient Receptor Potential Canonical 5 (TRPC5) ion channel. Research has identified this compound as a key pharmacological tool for probing the complex physiological and pathophysiological roles of TRPC5 . This channel is implicated in a range of neurological conditions, and the application of this inhibitor in preclinical studies helps elucidate mechanisms related to neuropathic pain, anxiety, and depression . Its high selectivity over the related TRPC4 channel makes it particularly valuable for deconvoluting the specific contributions of TRPC5 in cellular and animal models. By effectively blocking TRPC5-mediated calcium entry, this oxadiazole-derived acetamide provides researchers with a critical means to investigate calcium signaling pathways in the central nervous system and to validate TRPC5 as a potential therapeutic target for various disorders.

Properties

IUPAC Name

N-[5-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1,3,4-oxadiazol-2-yl]-2-(2,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4/c1-13-3-4-14(2)16(9-13)12-19(25)22-21-24-23-20(28-21)11-15-5-6-17-18(10-15)27-8-7-26-17/h3-6,9-10H,7-8,11-12H2,1-2H3,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCDOBQVVYNGHKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CC(=O)NC2=NN=C(O2)CC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

It’s worth noting that similar compounds have been found to exhibit moderate to weak inhibition of cholinesterases. Cholinesterase inhibitors work by blocking the action of acetylcholinesterase, an enzyme that breaks down acetylcholine in the brain. By inhibiting this enzyme, these compounds increase the concentration of acetylcholine, a neurotransmitter involved in memory and learning, which is often deficient in Alzheimer’s disease patients.

Result of Action

Similar compounds have been found to exhibit antibacterial activity and moderate enzyme inhibitory potential. These effects could potentially result in the inhibition of bacterial growth and the modulation of enzymatic activity in the body.

Biological Activity

N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-2-(2,5-dimethylphenyl)acetamide is a compound that has garnered interest due to its potential biological activities. The oxadiazole moiety is known for its diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a 1,3,4-oxadiazole ring fused with a 2,3-dihydrobenzo[b][1,4]dioxin moiety and a dimethylphenyl acetamide group. This unique combination suggests potential interactions with various biological targets.

Biological Activity Overview

Research indicates that compounds containing the oxadiazole scaffold exhibit a range of biological activities:

  • Anticancer Activity :
    • Oxadiazole derivatives have been shown to inhibit various cancer cell lines through mechanisms such as the inhibition of key enzymes involved in cancer proliferation (e.g., thymidylate synthase and histone deacetylases) .
    • A study demonstrated that modifications to the oxadiazole structure can enhance cytotoxicity against specific cancer types .
  • Antimicrobial Effects :
    • Compounds with oxadiazole structures have shown significant antimicrobial properties against various pathogens. This includes both bacterial and fungal strains .
  • Anti-inflammatory Properties :
    • Some derivatives have been noted for their ability to reduce inflammation markers in vitro and in vivo models .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of enzymes critical for cancer cell survival and proliferation.
  • Interaction with Nucleic Acids : Some studies suggest that oxadiazole derivatives can bind to DNA or RNA, disrupting their function and leading to apoptosis in cancer cells .

Case Study 1: Anticancer Efficacy

In a recent study involving various 1,3,4-oxadiazole derivatives:

  • The compound exhibited significant cytotoxicity against HEPG2 liver cancer cells with an IC50 value of 0.81 μM.
  • The mechanism involved the induction of apoptosis through the activation of caspase pathways .

Case Study 2: Antimicrobial Activity

Another study assessed the antimicrobial efficacy of oxadiazole derivatives:

  • The compound showed promising results against Staphylococcus aureus and Escherichia coli.
  • The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of standard antibiotics .

Research Findings Summary

The following table summarizes key findings related to the biological activity of this compound:

Activity TypeObserved EffectReference
AnticancerIC50 = 0.81 μM against HEPG2
AntimicrobialEffective against S. aureus
Anti-inflammatoryReduced inflammation markers

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer potential of compounds containing the oxadiazole moiety. For example:

  • A series of N-substituted 1,3,4-oxadiazoles showed significant growth inhibition against various cancer cell lines such as SNB-19 and OVCAR-8. Percent growth inhibitions (PGIs) were recorded at 86.61% and 85.26%, respectively .
  • The compound's ability to induce apoptosis in cancer cells was demonstrated through cytotoxic assays and colony formation assays . In vivo studies using genetically modified models also indicated significant anti-cancer activity.

Antidiabetic Properties

Research has also indicated that derivatives of this compound may possess antidiabetic properties:

  • In studies involving Drosophila melanogaster as a model organism for diabetes, certain synthesized derivatives exhibited significant reductions in glucose levels . These findings suggest potential applications in managing diabetes-related disorders.

Case Studies and Experimental Findings

StudyCompoundActivityFindings
N-(5-(3,4-Difluorophenyl)-1,3,4-oxadiazol-2-aminesAnticancerSignificant PGIs against multiple cancer cell lines
N-(5-(trifluoroethoxy)phenyl)-1,3,4-oxadiazol derivativesAntidiabeticReduced glucose levels in diabetic models
Various N-substituted 1,3,4-oxadiazolesAntibacterialEnhanced antibacterial activity with structural modifications

Q & A

Basic Research Questions

Q. What are the critical steps and conditions for synthesizing this compound with high purity?

  • Methodology : Synthesis involves multi-step reactions, including cyclization of oxadiazole rings and functionalization of the dihydrobenzodioxin moiety. Key steps include:

  • Microwave-assisted synthesis to enhance reaction efficiency and yield .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility and reaction rates .
  • Inert atmosphere control (e.g., nitrogen or argon) to prevent oxidation of sensitive intermediates .
    • Characterization : Use NMR spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to confirm structural integrity and purity .

Q. How can researchers validate the compound’s structural features and detect impurities?

  • Analytical Techniques :

  • X-ray crystallography for unambiguous confirmation of molecular geometry (e.g., bond angles, torsion angles) .
  • HPLC with UV/Vis detection to quantify impurities; optimize mobile phase composition (e.g., acetonitrile/water gradients) for separation .
  • FT-IR spectroscopy to identify functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for acetamide) .

Advanced Research Questions

Q. How can reaction conditions be optimized using statistical experimental design?

  • Methodology : Apply Design of Experiments (DoE) to minimize trial-and-error approaches:

  • Central Composite Design (CCD) to evaluate interactions between variables (e.g., temperature, solvent ratio, catalyst loading) .
  • Response Surface Methodology (RSM) to model nonlinear relationships and predict optimal yield .
    • Example : A 3-factor CCD revealed that microwave power (150–200 W) and reaction time (30–60 min) are critical for oxadiazole ring formation .

Q. What computational tools are effective for predicting the compound’s reactivity and binding mechanisms?

  • Approach :

  • Density Functional Theory (DFT) to calculate electron density maps and identify reactive sites (e.g., oxadiazole ring as an electrophilic center) .
  • Molecular docking (e.g., AutoDock Vina) to simulate interactions with biological targets (e.g., cyclooxygenase-2 for anti-inflammatory activity) .
    • Validation : Compare computational predictions with experimental data (e.g., kinetic studies of enzyme inhibition) .

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

  • Strategy :

  • Dose-response assays to establish IC₅₀ values under standardized conditions (e.g., pH 7.4 buffer for enzyme inhibition assays) .
  • Meta-analysis of published data to identify confounding variables (e.g., cell line specificity, assay protocols) .
    • Case Study : Discrepancies in antibacterial activity (MIC values) were traced to differences in bacterial membrane permeability assays .

Q. What methodologies are recommended for analyzing metabolic stability and degradation pathways?

  • Protocols :

  • In vitro microsomal assays (e.g., liver microsomes) to assess cytochrome P450-mediated oxidation .
  • LC-MS/MS to identify degradation products; use collision-induced dissociation (CID) for structural elucidation .

Comparative and Mechanistic Studies

Q. How does this compound compare structurally and functionally to analogs with similar scaffolds?

  • Key Comparisons :

Analog Structural Features Biological Activity Reference
Compound A Benzo[d][1,3]dioxole + oxadiazoleAnticancer (EGFR inhibition)
Compound B Isoxazole + thiopheneAnti-inflammatory (COX-2 inhibition)
  • Methodology : Use SAR (Structure-Activity Relationship) analysis to correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring enhance binding affinity) .

Q. What strategies are effective for scaling up synthesis while maintaining yield and purity?

  • Industrial Techniques :

  • Continuous flow reactors to improve heat/mass transfer and reduce side reactions .
  • Membrane separation technologies (e.g., nanofiltration) for efficient purification of intermediates .

Notes on Contradictions and Limitations

  • Synthetic Yield Variability : Conflicting reports on yields (40–75%) may arise from differences in starting material purity or catalyst quality .
  • Bioactivity Reproducibility : Variations in cell culture conditions (e.g., serum concentration) can alter observed IC₅₀ values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.